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For Researchers, Scientists, and Drug Development Professionals

In the realm of near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is

paramount to achieving high-quality, reproducible data. Among the plethora of available dyes,

the cyanine family, particularly Cy5 and Cy5.5, has gained widespread adoption. This guide

provides an objective, data-driven comparison of Cy5 and Cy5.5 to aid researchers in selecting

the optimal dye for their specific near-infrared imaging applications. We delve into their spectral

properties, performance characteristics, and provide detailed experimental protocols to support

your research endeavors.

At a Glance: Key Differences

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1670620?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Cy5 Cy5.5

Fluorophore Type Far-red fluorophore
Near-infrared (NIR)

fluorescence-emitting dye

Excitation Max (nm) ~646 - 649 ~675 - 678

Emission Max (nm) ~662 - 667 ~694 - 695

Molecular Weight ( g/mol ) ~667.54 ~767.66

Key Advantage
Well-established, suitable for

superficial imaging

Deeper tissue penetration,

lower autofluorescence

Consideration
Higher potential for tissue

autofluorescence interference

May require NIR-optimized

imaging systems

Performance Characteristics: A Deeper Dive
The selection between Cy5 and Cy5.5 hinges on the specific requirements of the imaging

experiment, particularly the need for deep tissue penetration and the minimization of

background autofluorescence.

Spectral Properties: Cy5 is a far-red fluorophore, while Cy5.5 extends further into the near-

infrared spectrum.[1] This red-shift in the excitation and emission maxima of Cy5.5 is

advantageous for in vivo imaging as it falls within the NIR window (700-900 nm) where light

absorption and scattering by biological tissues are significantly reduced.[2] This translates to

deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores

that emit in the visible or far-red range.

In Vivo Imaging Performance: A key study comparing monoclonal antibodies labeled with Cy3,

Cy5, Cy5.5, and Cy7 for in vivo tumor imaging revealed important performance distinctions. For

small, superficial tumors, all four fluorochromes provided adequate labeling. However, for larger

tumors, only Cy7, the dye with the longest emission wavelength, performed well, likely due to

reduced self-masking and dilution effects.[3] This suggests that for applications requiring

visualization of deeper structures, the longer wavelength of Cy5.5 would be advantageous over

Cy5. The reduced tissue autofluorescence in the NIR region where Cy5.5 emits contributes to

an improved signal-to-noise ratio, a critical factor for sensitive detection.
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Brightness and Photostability: The brightness of a fluorophore is a product of its molar

extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of

converting absorbed light into emitted fluorescence). Both Cy5 and Cy5.5 possess high molar

extinction coefficients, a characteristic feature of cyanine dyes.[4] However, the quantum yield,

and consequently brightness, can be influenced by the local environment and conjugation to

biomolecules. While direct quantitative comparisons of brightness and photostability are not

always readily available in a single study, the addition of sulfonic acid groups in the structure of

dyes like Cy5.5 generally leads to increased water solubility, optical stability, and a slight

improvement in quantum yield.[4] Photostability, the resistance to photobleaching upon

prolonged exposure to excitation light, is a crucial consideration for time-lapse imaging. While

both dyes are susceptible to photobleaching, various strategies can be employed to enhance

their stability.[5]

Hydrophilicity: Cy5 is known to be highly hydrophobic, whereas Cy5.5 is more hydrophilic due

to the presence of four sulfonate groups in its structure.[1] This increased hydrophilicity of

Cy5.5 can be beneficial in biological applications, potentially reducing non-specific binding and

aggregation.

Quantitative Data Summary
The following table summarizes the key quantitative properties of Cy5 and Cy5.5 based on

available data. It is important to note that these values can vary depending on the specific

chemical form of the dye, the solvent, and the conjugation partner.

Property Cy5 Cy5.5

Excitation Maximum (nm) 646[1] 675[1]

Emission Maximum (nm) 662[1] 694[1]

Molar Extinction Coefficient

(M⁻¹cm⁻¹)
~250,000 ~250,000

Quantum Yield ~0.2 - 0.27
Not consistently reported, but

generally stable

Molecular Weight ( g/mol ) 667.54[1] 767.66[1]
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Experimental Protocols
To facilitate reproducible and comparative studies, this section provides detailed methodologies

for key experiments.

Protocol 1: Labeling of Antibodies with Cy5 and Cy5.5
NHS Esters
This protocol outlines the standard procedure for conjugating amine-reactive Cy5 and Cy5.5 N-

hydroxysuccinimide (NHS) esters to antibodies.

Materials:

Antibody to be labeled (in an amine-free buffer such as PBS)

Cy5 or Cy5.5 NHS ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

Purification column (e.g., Sephadex G-25)

Stir plate and magnetic stir bar

Procedure:

Prepare the Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration

of 2-10 mg/mL.

Prepare the Dye Solution: Immediately before use, dissolve the Cy5 or Cy5.5 NHS ester in

DMSO to a concentration of 10 mg/mL.

Conjugation Reaction: While gently stirring the antibody solution, slowly add the dissolved

dye. The molar ratio of dye to antibody may need to be optimized, but a common starting

point is a 10:1 to 20:1 ratio.
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Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.

Purification: Separate the labeled antibody from unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The labeled antibody

will elute first.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm (for the protein) and at the respective absorption maximum of the

dye (e.g., ~649 nm for Cy5, ~675 nm for Cy5.5).

Protocol 2: In Vivo Tumor Imaging with Labeled
Antibodies
This protocol describes a general workflow for comparing the in vivo tumor imaging

performance of Cy5- and Cy5.5-labeled antibodies in a xenograft mouse model.

Workflow:

Preparation Imaging

Analysis

Label Antibodies with Cy5 and Cy5.5

Purify and Characterize Labeled Antibodies

Establish Tumor Xenografts in Mice

Inject Labeled Antibodies Intravenously

Perform Whole-Body NIR Fluorescence Imaging at Multiple Time Points

Quantify Tumor and Background Fluorescence Intensity Ex Vivo Imaging of Organs and Tumor

Calculate Tumor-to-Background Ratio (TBR)
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Click to download full resolution via product page

In Vivo Imaging Experimental Workflow. This diagram illustrates the key steps for a

comparative in vivo imaging study.

Procedure:

Animal Model: Use immunodeficient mice with subcutaneously implanted tumors.

Probe Administration: Inject equivalent doses of the Cy5- and Cy5.5-labeled antibodies

intravenously into separate cohorts of tumor-bearing mice.

In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize

the mice and perform whole-body imaging using an in vivo imaging system equipped with

appropriate excitation and emission filters for both Cy5 and Cy5.5.

Image Analysis:

Draw regions of interest (ROIs) over the tumor and a non-tumor background area (e.g.,

muscle).

Quantify the average fluorescence intensity within these ROIs.

Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity

of the tumor ROI by that of the background ROI.

Ex Vivo Analysis: At the final time point, euthanize the mice, and excise the tumor and major

organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.

Signaling Pathways and Logical Relationships
The fundamental principle behind fluorescence imaging involves the excitation of a fluorophore

and the subsequent detection of its emitted light. The choice between Cy5 and Cy5.5

influences the efficiency of this process in a biological context, primarily due to differences in

tissue attenuation and autofluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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